![molecular formula C10H10BrNO B3116146 3-Bromo-4-propoxybenzonitrile CAS No. 21422-52-6](/img/structure/B3116146.png)
3-Bromo-4-propoxybenzonitrile
Overview
Description
3-Bromo-4-propoxybenzonitrile (3-Br-4-OPBN) is an organic compound that has been used in various scientific research applications. It is a versatile chemical that can be used for a variety of purposes, from synthesis to laboratory experiments. This article will provide an overview of 3-Br-4-OPBN, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Herbicide Resistance in Plants
The herbicide bromoxynil, a close relative to 3-Bromo-4-propoxybenzonitrile, is effectively used as a photosynthetic inhibitor in plants. Research by Stalker, McBride, and Malyj (1988) demonstrated herbicide resistance in transgenic plants expressing a bacterial detoxification gene specifically targeting bromoxynil (Stalker, McBride, & Malyj, 1988). This approach may be relevant for developing resistance to similar compounds like this compound.
Spectroscopic Investigations
Shajikumar and Raman (2018) conducted experimental and theoretical spectroscopic studies on 4-Bromo-3-methylbenzonitrile, a compound structurally related to this compound. Their research focused on understanding the electronic structure and vibrational properties, which can be insightful for similar compounds (Shajikumar & Raman, 2018).
Environmental Degradation and Photodegradation
Studies by Knight, Berman, and Häggblom (2003) explored the biotransformation and environmental degradation of bromoxynil under various conditions, providing insights into the potential environmental fate of similar compounds (Knight, Berman, & Häggblom, 2003). Additionally, Kochany (1992) investigated the photodegradation of bromoxynil in the presence of carbonates, which can inform the understanding of how this compound may behave under similar conditions (Kochany, 1992).
Synthetic Applications
Research by Szumigala et al. (2004) on the facile synthesis of 2-bromo-3-fluorobenzonitrile, through the halodeboronation of aryl boronic acids, highlights synthetic methods that might be applicable to this compound (Szumigala et al., 2004).
Photodegradation Studies
Bonnichon et al. (1999) examined the photochemistry of substituted 4-halogenophenols, which could offer insights into the behavior of this compound under similar conditions (Bonnichon, Grabner, Guyot, & Richard, 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-4-propoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYULOXGBSWQRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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